Allylsuccinic anhydride
Overview
Description
Synthesis Analysis
The synthesis of allylsuccinic anhydride-related compounds involves multiple methods. One approach includes the synthesis of anhydride terminated oligoimides (ANTOI) and allyl terminated oligoimides (ALTOI), showcasing a rapid reaction in acetic acid medium. This method provides control over molecular weights and introduces allyl functionalities for further chemical modifications (André et al., 2000).
Molecular Structure Analysis
The molecular structure of allylsuccinic anhydride derivatives has been explored through various analytical techniques, demonstrating the flexibility and reactivity of the allyl group in forming complex structures. For instance, novel benzoxazine monomers containing allyl groups have been synthesized, revealing the intricate relationship between molecular structure and thermal polymerization behaviors (Agag & Takeichi, 2003).
Scientific Research Applications
Asymmetric Synthesis of Amino Acid Derivatives
Allylsuccinic anhydride plays a role in the asymmetric synthesis of amino acid derivatives. Research by Badran et al. (1993) demonstrated the reaction of (S)-N,N-diacylvalylglycine anhydride with N-bromosuccinimide to afford α-bromoglycine derivatives. These derivatives reacted with allyltributyltin, leading to α-allyl-glycine derivatives, showcasing the potential of allylsuccinic anhydride in synthesizing amino acid derivatives (Badran et al., 1993).
Green Epoxy Resins from Renewable Cinnamic Acid
In the field of green chemistry, allylsuccinic anhydride has been utilized in the development of green epoxy resins. Xin et al. (2014) explored the synthesis of epoxy based on cinnamic acid, involving the allylation of carboxylic groups, which is a critical step involving allylsuccinic anhydride (Xin et al., 2014).
Diels–Alder Reactions in Carbohydrate Chemistry
In carbohydrate chemistry, allylsuccinic anhydride is used in Diels–Alder reactions. Burnouf et al. (1990) discovered that an allylic methoxy substituent in C-2 vinyl glycals leads to complete antiπ-facial selectivity in the thermal Diels–Alder reaction with malefic anhydride, an application where allylsuccinic anhydride could be relevant (Burnouf et al., 1990).
RhIII-Catalyzed C–H Allylation of Amides
Allylsuccinic anhydride is instrumental in C–H allylation reactions. Dai et al. (2016) developed a RhIII-catalyzed C–H allylation of electron-deficient arenes and heteroarenes using allyl bromide, which could potentially involve allylsuccinic anhydride (Dai et al., 2016).
Synthesis of Polyesters from Renewable Resources
The synthesis of bio-based polyesters also utilizes allylsuccinic anhydride. Liu et al. (2020) reported the ring-opening copolymerization of renewable eugenyl glycidyl ether and cyclic anhydrides, highlighting the application of allylsuccinic anhydride in creating environmentally friendly polymers (Liu et al., 2020).
Safety And Hazards
Allylsuccinic anhydride is harmful if swallowed and toxic in contact with skin . It causes skin irritation and serious eye damage . Protective measures include wearing suitable protective equipment, preventing the generation of vapour or mist, washing hands and face thoroughly after handling, and avoiding contact with skin, eyes, and clothing .
properties
IUPAC Name |
3-prop-2-enyloxolane-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-2-3-5-4-6(8)10-7(5)9/h2,5H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMMIJWEUDHZCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90996842 | |
Record name | 3-(Prop-2-en-1-yl)oxolane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90996842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allylsuccinic anhydride | |
CAS RN |
7539-12-0 | |
Record name | Dihydro-3-(2-propen-1-yl)-2,5-furandione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7539-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allylsuccinic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007539120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Prop-2-en-1-yl)oxolane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90996842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-allyl(dihydro)furan-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.557 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALLYLSUCCINIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23R9WQT6YO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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